molecular formula C19H32O2 B3130982 Methyl octadec-11-en-9-ynoate CAS No. 34724-42-0

Methyl octadec-11-en-9-ynoate

Cat. No.: B3130982
CAS No.: 34724-42-0
M. Wt: 292.5 g/mol
InChI Key: QMZUILXAAOEXNR-UHFFFAOYSA-N
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Description

Methyl octadec-11-en-9-ynoate, also known as methyl santalbate, is an organic compound with the molecular formula C19H32O2. It is a fatty acid ester characterized by the presence of both a double bond and a triple bond in its long carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-11-en-9-ynoate can be synthesized through several methods. One common approach involves the reaction of santalbic acid with methanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography .

Another method involves the epoxidation of this compound using potassium peroxomonosulfate (oxone) in the presence of trifluoroacetone or methyl pyruvate. This reaction yields the corresponding monoepoxy derivatives with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as esterification, epoxidation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-11-en-9-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

  • Methyl 8-oxo-octadec-11-en-9-ynoate
  • Methyl 8-hydroxy-octadec-11-en-9-ynoate
  • Epoxy derivatives

Mechanism of Action

The mechanism of action of methyl octadec-11-en-9-ynoate involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . The compound’s unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Methyl octadec-11-en-9-ynoate can be compared with other similar compounds, such as:

This compound’s unique combination of a double bond and a triple bond in its structure sets it apart from these similar compounds, providing distinct reactivity and applications.

Properties

IUPAC Name

methyl octadec-11-en-9-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,12-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZUILXAAOEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC#CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40784736
Record name Methyl octadec-11-en-9-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40784736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34724-42-0
Record name Methyl octadec-11-en-9-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40784736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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